molecular formula C9H13BrN2O2 B1667870 Bromacil CAS No. 314-40-9

Bromacil

Cat. No. B1667870
CAS RN: 314-40-9
M. Wt: 261.12 g/mol
InChI Key: CTSLUCNDVMMDHG-UHFFFAOYSA-N
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Description

Bromacil is an organic compound with the chemical formula C9H13BrN2O2 . It is commercially available as a herbicide and was first registered as a pesticide in the U.S. in 1961 . It is used for brush control on non-cropland areas .


Synthesis Analysis

A new synthetic method for Bromacil uses 2-bromobutane and urea as starting materials . The synthesis involves condensation, cyclization, and bromination with a total yield of 60% .


Chemical Reactions Analysis

Bromacil is incompatible with strong acids and oxidizers . It decomposes slowly and is sensitive to heat, sparks, and open flames . In a study, the kinetics of Bromacil ozonolysis was investigated .


Physical And Chemical Properties Analysis

Bromacil appears as a colorless to white odorless crystalline solid . It has a density of 1.46 g/cm3, a melting point of 157.5 to 160 °C, and is slightly soluble in water (0.08% at 25°C) .

Scientific Research Applications

Photo-Catalysis and Degradation

Bromacil, a substituted uracil herbicide, has been studied for its degradation in aqueous solutions. Research conducted by Angthararuk et al. (2014) found that in the presence of Au/TiO2 and simulated sunlight, bromacil can be degraded, following pseudo first-order kinetics. This process reduces the environmental toxicity of bromacil, making it a potential candidate for treating contaminated aquatic systems (Angthararuk et al., 2014).

Molecular Recognition Elements for Detection

Williams et al. (2014) developed a single-stranded DNA molecular recognition element (MRE) specific for bromacil. This MRE exhibits high affinity and specificity for bromacil and could be utilized in field-deployable detection devices, providing a rapid and efficient method for sensing bromacil in environmental systems (Williams et al., 2014).

Soil Mobility and Environmental Impact

The movement of bromacil in soils has been a subject of study, particularly in relation to its use in agriculture. Zhu and Li (2002) investigated its presence in Hawaiian pineapple fields, revealing its tendency to leach into deeper soil layers and potentially contaminate groundwater. This study underscores the importance of understanding bromacil's environmental impact, particularly in regions with intensive agricultural use (Zhu & Li, 2002).

Herbicidal Applications

Bromacil's herbicidal properties and effects on various plant species have been extensively studied. For instance, its use for controlling invasive bush species in South African rangelands has been documented, highlighting its broad toxicity to plants and its impact on rangeland ecosystems (Dube, Lesoli, & Fatunbi, 2009).

Chlorination and Disinfection By-Products

Research by Hu et al. (2019) explored the kinetics of bromacil's chlorination, particularly focusing on the formation of disinfection by-products (DBPs) during this process. This study is significant in understanding the chemical transformations of bromacil and the potential health risks associated with its by-products in water treatment processes (Hu et al., 2019).

Safety And Hazards

Bromacil should never be used in residential or recreation areas due to the risk of exposure . It is slightly toxic if individuals accidentally eat or touch residues and practically non-toxic if inhaled . Bromacil is a mild eye irritant and a very slight skin irritant . It is not a skin sensitizer .

Future Directions

The global Bromacil Market is expected to witness significant growth at a remarkable CAGR of 2.9% during the forecast period of 2023-2031 . Factors such as growing concerns about the negative impact of weeds and brush and growing awareness of the benefits of Bromacil are accelerating the demand for Bromacil .

properties

IUPAC Name

5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C9H13BrN2O2/c1-4-5(2)12-8(13)7(10)6(3)11-9(12)14/h5H,4H2,1-3H3,(H,11,14)
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InChI Key

CTSLUCNDVMMDHG-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)N1C(=O)C(=C(NC1=O)C)Br
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Molecular Formula

C9H13BrN2O2
Record name BROMACIL
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Related CAS

69484-12-4 (hydrochloride salt)
Record name Bromacil [ANSI:BSI:ISO]
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DSSTOX Substance ID

DTXSID4022020
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Molecular Weight

261.12 g/mol
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Physical Description

Bromacil appears as colorless to white odorless crystalline solid. Used as an herbicide. Commercially available as a wettable powder or in liquid formulations. (NIOSH, 2022), Odorless, colorless to white, crystalline solid. [herbicide] [Note: Commercially available as a wettable powder or in liquid formulations.]; [NIOSH], COLOURLESS-TO-WHITE CRYSTALS., Odorless, colorless to white, crystalline solid., Odorless, colorless to white, crystalline solid. [herbicide] [Note: Commercially available as a wettable powder or in liquid formulations.]
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Boiling Point

Sublimes (NIOSH, 2023), sublimes, Sublimes
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Solubility

0.08 % at 77 °F (NIOSH, 2023), SPARINGLY SOL IN HYDROCARBONS, Moderately soluble in strong aqueous bases, Soluble in 3% aqueous NaOH, In n-hexane 0.023 toluene 3.0, acetonitrile 4.65, acetone 11.4, methylene chloride 12.0 (all in g/100 mL, 20 °C), For more Solubility (Complete) data for BROMACIL (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 0.08, (77 °F): 0.08%
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Density

1.55 (NIOSH, 2023) - Denser than water; will sink, 1.55 g/cu cm at 25 °C, 1.55 g/cm³, 1.55
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Vapor Pressure

0.0008 mmHg at 212 °F (NIOSH, 2023), 0.00000031 [mmHg], 4.1X10-2 mPa /3.07X10-7 mm Hg/ at 25 °C, Vapor pressure at 25 °C: negligible, 0.0008 mmHg at 212 °F, (212 °F): 0.0008 mmHg
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Mechanism of Action

BROMACIL HAS BEEN SHOWN TO BE A POTENT & SPECIFIC INHIBITOR OF PHOTOSYNTHESIS.
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Product Name

Bromacil

Color/Form

White crystalline solid, White to light-tan crystalline solid, Colorless to white, crystalline solid [Note: Commercially available as a wettable powder or in liquid formulations]

CAS RN

314-40-9
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Melting Point

317 °F (Sublimes) (NIOSH, 2023), 158 °C, 158-160 °C, 317 °F (sublimes), 317 °F (Sublimes)
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0063.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods

Procedure details

5-bromo-3-cyclohexyl-1,6-dimethyluracil; 3-cyclohexyl-5,6-trimethyleneuracil; 5-bromo-3-isopropyl-6-methyluracil; 3-tert-butyl-5-chloro-6-methyluracil;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bromacil
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Citations

For This Compound
9,650
Citations
FM Ashton, EG GUTTER, D Huffstutter - Weed Research, 1969 - Wiley Online Library
Dry seeds of oat (Avena sativa L.) were placed in various concentrations of bromacil for 4 hr and then placed either on glasscloth which dipped into the herbicide solution, or with the …
Number of citations: 35 onlinelibrary.wiley.com
CY Hu, YG Deng, YL Lin, YZ Hou - Separation and Purification Technology, 2019 - Elsevier
Bromacil, a nonselective uracil compound, is applied to field crops, such as citrus and pineapple, to control annual and perennial grass weeds. In this study, the degradation kinetics …
Number of citations: 13 www.sciencedirect.com
KW Moilanen, DG Crosby - Archives of Environmental Contamination and …, 1974 - Springer
… bromacil absorbs UV light up into the sunlight region (Xmax 277 nm), benzene extracts of photolysis mixtures contained only unreacted bromacil. … These results indicate that bromacil is …
Number of citations: 24 link.springer.com
M Brycht, T Özmen, B Burnat, K Kaczmarska… - Journal of …, 2016 - Elsevier
… The effect of bromacil on the uniform and pitting corrosion of stainless steel was stated. … Therefore, for the first time, this paper describes an electrochemical approach to bromacil. …
Number of citations: 11 www.sciencedirect.com
CJ Hapeman, BG Anderson, A Torrents… - Journal of Agricultural …, 1997 - ACS Publications
Bromacil ozonolysis was examined to determine the … The latter compound, arising from HOBr addition to bromacil, … Addition of hydrogen peroxide slightly decreased the rate of bromacil …
Number of citations: 19 pubs.acs.org
EA Hebb, WB Wheeler - 1978 - Wiley Online Library
The objective of this study was to evaluate the probable magnitude of the problem of the leaching of pesticides into ground water under extreme conditions: a sandy soil low in organic …
Number of citations: 32 acsess.onlinelibrary.wiley.com
HKM Bekheit, AD Lucas, F Szurdoki… - Journal of agricultural …, 1993 - ACS Publications
Competitive enzyme-linked immunosorbent assays (ELISAs) were devised for the environmental monitoring of the herbicide bromacil. The polyclonal antibodies used in this work were …
Number of citations: 57 pubs.acs.org
D Angthararuk, P Sutthivaiyakit, C Blaise… - … Science and Pollution …, 2015 - Springer
… of bromacil in aqueous Au/TiO 2 suspension under simulated sunlight allowed fourteen degradation products to be identified. The photodegradation of bromacil … of bromacil were then …
Number of citations: 10 link.springer.com
AJ Acher, CJ Hapeman, DR Shelton… - Journal of Agricultural …, 1994 - ACS Publications
A comparative study of several oxidation methods of aqueous bromacil (I) solutions was conducted as part of a series of investigations concerning the chemical and biological …
Number of citations: 22 pubs.acs.org
RM Williams, AR Kulick, S Yedlapalli… - Journal of Nucleic …, 2014 - hindawi.com
… be exposed to bromacil. In fact, it has been shown that dairy milk from cows that consume bromaciltreated food has relatively high bromacil levels [8]. These levels of bromacil in natural …
Number of citations: 19 www.hindawi.com

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